molecular formula C18H30N4O2 B011356 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid CAS No. 107265-48-5

4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid

Cat. No. B011356
M. Wt: 334.5 g/mol
InChI Key: GMOGICAFJFPMNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of macrocyclic compounds like 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid typically involves the formation of a large cyclic structure through a condensation reaction, where a linear precursor is cyclized under specific conditions. For example, the synthesis of related macrocycles often employs solvothermal conditions and carefully chosen precursors to promote ring closure and complexation with metal ions (Burchell et al., 2000).

Molecular Structure Analysis

The molecular structure of macrocyclic compounds is characterized by their cyclic backbone, which can adopt various conformations depending on the nature and number of donor atoms, the presence of substituents, and the coordination with metal ions. X-ray crystallography often reveals intricate details about the geometry and conformation of these compounds, including their ability to form hydrogen bonds and π-π interactions, which can influence their chemical reactivity and physical properties (Nataraj Chitrapriya et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid and its derivatives often centers around their ability to act as ligands, forming coordination complexes with transition metals. These complexes can exhibit diverse chemical behaviors, including catalytic activity, magnetic properties, and the ability to participate in electron transfer reactions. The stability and reactivity of these complexes are influenced by the nature of the metal center, the ligand's donor atoms, and the overall geometry of the complex (Pei-Yao Du et al., 2016).

Physical Properties Analysis

The physical properties of macrocyclic compounds like 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid are influenced by their molecular structure and the nature of their interactions with metal ions. These properties can include solubility in various solvents, melting points, and crystallinity, which are essential for their application in material science and chemistry. Detailed studies using techniques such as NMR spectroscopy and mass spectrometry can provide insights into the compound's structure and dynamics in solution (Qingfu Zhang et al., 2012).

Chemical Properties Analysis

The chemical properties of macrocyclic compounds are largely defined by their ability to bind metal ions through their nitrogen atoms, forming stable complexes. This binding capability is central to their application in areas such as catalysis, where the nature of the metal-ligand interaction can influence catalytic efficiency and selectivity. Furthermore, the electronic properties of these complexes, such as their redox behavior, are crucial for their application in electronic and photonic devices (D. I. Kim et al., 2005).

Scientific Research Applications

  • Structural Characteristics : It is identified as a propeller-shaped mesomeric betaine with hindered rotation and charge distribution of cross-conjugated systems (Schmidt et al., 2019).

  • Precursor in Drug Synthesis : This compound serves as a key precursor for synthesizing imatinib, an important drug, and can be scaled up for large-scale production (Koroleva et al., 2012).

  • Radioimmunoassay Applications : The chelator form of this molecule can label antibodies with copper-67 without significant loss of immunoreactivity, suggesting its utility in radioimmunoassays (Smith-Jones et al., 1991).

  • Synthesis Yield : The dihydrochloride form of this compound can be synthesized with a yield of up to 81.5% under optimized conditions, indicating its efficient production (Lu Xiao-qin, 2010).

  • Molecular Networking : Derivatives like 4-(1H-tetrazol-5-yl)benzoic acid monohydrate form complex compounds with hydrogen-bonding and stacking interactions, leading to a three-dimensional network (Li et al., 2008).

  • Thermal Stability and Photoluminescence : Triazole-benzoic acid derivatives, including those based on 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid, exhibit good thermal stability and photoluminescence properties (Wang et al., 2018).

  • Polymer Doping : Benzoic acid and its derivatives are used to dope polyaniline, significantly enhancing its conductivity (Amarnath & Palaniappan, 2005).

  • Corrosion Inhibition : Certain derivatives are effective in preventing steel corrosion in acidic environments (Rbaa et al., 2020).

  • Natural Isolation : Some derivatives have been isolated from the fungus Curvularia fallax, indicating their presence in natural systems (Abraham & Arfmann, 1990).

  • Chelation and Tumor Uptake : Bifunctional chelates of this molecule show good tumor uptake in experimental models, suggesting their potential in cancer diagnostics or therapy (Rogers et al., 1996).

properties

IUPAC Name

4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2/c23-18(24)17-5-3-16(4-6-17)15-22-13-2-9-20-11-10-19-7-1-8-21-12-14-22/h3-6,19-21H,1-2,7-15H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOGICAFJFPMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147987
Record name 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid

CAS RN

107265-48-5
Record name 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107265485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To solution of Cyclam (0.913 g, 4.5 mmol) dissolved in a mixture of ethanol:water (5:1 by vol.) (18 ml) was added a solution of 4-chloromethylbenzoic acid (0.157 g, 0.92 mmol) in aqueous LiOH (53 mg in 4 ml of water). This mixture was thereafter refluxed vigorously with stirring for 5 hours. Then the solvent was removed at reduced pressure, and the residue was dissolved in 13 ml of water. The aqueous solution obtained was then extracted with chloroform (10 times 3 ml) and the aqueous layer was concentrated at reduced pressure down to 2 ml. The product as a white solid was precipitated by adding the solution of concentrated HCl and ethanol and purified by recrystallizing from ethanol/water/HCl to yield 0.205 g of the title compound. According to the LC-MS, the assay of 4-(1,4,8,11-tetraazacyclotetradec-1-ylmethyl)-benzoic acid hydrochloride was >95%.
Quantity
0.913 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.157 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
PM Smith-Jones, R Fridrich, TA Kaden… - Bioconjugate …, 1991 - ACS Publications
Materials and Methods. All reagents and solvents were obtained from commercial sources and were used without further purification. Copper stock solutions were prepared from CuS04-…
Number of citations: 107 pubs.acs.org
I Novak-Hofer, HP Amstutz, HR Mäcke, R Schwarzbach… - Cancer research, 1995 - AACR
Monoclonal antibody chCE7, an internalizing neuroblastoma-specific chimeric antibody, was derivatized with the macrocyclic amine ligand 4-[(1,4,8,11-tetraazacyclotetradec-1-yl)-…
Number of citations: 58 aacrjournals.org
M Manzetti, L Macko… - Helvetica chimica …, 1997 - Wiley Online Library
The kinetics of the Cu 2+ complexation by macrocycles 1 (4‐[(l,4,8,11‐tetraazacyclotetradec‐1‐yl)methyl]‐benzoic acid) and 2 (N‐propyl‐4‐[(1,4,8,11‐tetraazacyclotetradec‐1‐yl)methyl]…
Number of citations: 10 onlinelibrary.wiley.com
BE Rogers, CJ Anderson, JM Connett… - Bioconjugate …, 1996 - ACS Publications
The bifunctional chelating agents (BFCs), 6-[p-(bromoacetamido)benzyl]-1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (BAT), 6-[p-(isothiocyanato)benzyl]-1,4,8,11-…
Number of citations: 150 pubs.acs.org
I Novak-Hofer, K Zimmermann… - The Journal of …, 1997 - search.proquest.com
ChCE7, an internalizing, neuroblastoma-specific monoclonal antibody (MAb), and its F (ab') 2 fragments were derived with the bifunctional ligand 4-(1, 4, 8, 11-tetraazacyclotetradec-1-yl…
Number of citations: 46 search.proquest.com
S Wagner, R Eritja, M Zuhayra… - Journal of Labelled …, 2003 - Wiley Online Library
A solid phase technique for the preparation of antisense oligodeoxynucleotides (ODNs) is described featuring 5′‐end conjugated 4‐[(1,4,8,11‐tetraazacyclotet‐radec‐1‐yl)‐methyl]…
K Knogler, J Grünberg, K Zimmermann, S Cohrs… - Clinical Cancer …, 2007 - AACR
Purpose: We examined the tumor-targeting and therapeutic effects of 67 Cu-labeled single amino acid mutant forms of anti-L1 monoclonal antibody chCE7 in nude mice with …
Number of citations: 95 aacrjournals.org
S Ametamey, P Altevogt, M Fogel, PA Schubiger… - Clin Cancer …, 2007 - researchgate.net
Purpose: We examined the tumor-targeting and therapeutic effects of 67Cu-labeled single amino acid mutant forms of anti-L1 monoclonal antibody chCE7 in nude mice with …
Number of citations: 1 www.researchgate.net
S Jeger - 2009 - research-collection.ethz.ch
The growing knowledge of cancer-related antigens allows the design of highly specific monoclonal antibodies. However, despite excellent tumour-targeting properties, the therapeutic …
Number of citations: 10 www.research-collection.ethz.ch
TM Jones-Wilson, KA Deal, CJ Anderson… - Nuclear medicine and …, 1998 - Elsevier
The use of copper radioisotopes in imaging and therapy applications has created a greater need for bifunctional chelates (BFCs) for complexing copper radioisotopes to biomolecules. It …
Number of citations: 206 www.sciencedirect.com

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